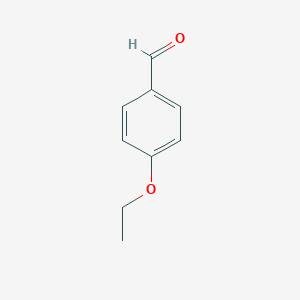

4-エトキシベンズアルデヒド

概要

説明

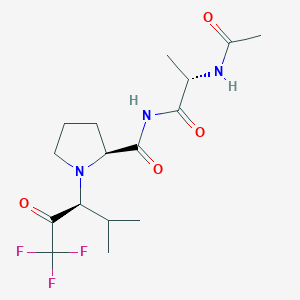

シモキサニルは、保護的および治療的な作用を有する葉面殺菌剤です。接触作用と局所的移行作用が知られており、胞子形成を阻害することもあります。シモキサニルは、特にペロノスポラ属、フィトフトラ属、プラズモパラ属などのペロノスポラ目菌類の防除によく使用されます。 ブドウ、ホップ、ジャガイモ、トマト、ウリ科、レタスなど、さまざまな作物の残効性を向上させるために、保護殺菌剤と組み合わせて使用されることが多いです .

科学的研究の応用

Cymoxanil has a wide range of scientific research applications:

Chemistry: Cymoxanil is used in studies related to fungicide stability and degradation. Researchers explore its chemical interactions and stability under various environmental conditions.

Biology: Cymoxanil is studied for its effects on fungal pathogens, particularly its ability to inhibit sporulation and control fungal diseases in crops.

Medicine: While primarily used in agriculture, cymoxanil’s mode of action and interactions with biological systems are of interest in medical research, particularly in understanding its potential effects on non-target organisms.

Industry: Cymoxanil is widely used in the agricultural industry to protect crops from fungal diseases, thereby improving crop yield and quality .

準備方法

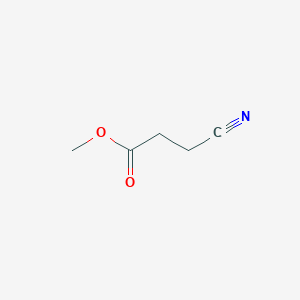

シモキサニルは、さまざまな化学経路で合成できます。一般的な方法の1つは、エチルイソシアネートと2-シアノ-2-メトキシイミノアセトアミドの反応です。反応条件は、通常、アセトニトリルまたは酢酸エチルなどの溶媒の使用を含み、反応を促進するために触媒を必要とする場合があります。 工業生産方法では、通常、同様の反応条件を使用して大規模合成が行われますが、収率と純度が向上するように最適化されています .

化学反応の分析

シモキサニルは、次のようないくつかの種類の化学反応を起こします。

酸化: シモキサニルは、特定の条件下で酸化される可能性があり、さまざまな分解生成物を形成します。

還元: 還元反応は、シモキサニルの官能基を変え、化学的性質を変化させる可能性があります。

置換: シモキサニルは、置換反応を起こす可能性があり、1つの官能基が別の官能基に置き換えられます。これらの反応で使用される一般的な試薬には、酸、塩基、その他の求核剤が含まれます。

共結晶化: シモキサニルは、コハク酸やサリチル酸などの小さな有機酸と共結晶を形成して、化学的安定性を高めることができます .

科学研究への応用

シモキサニルは、幅広い科学研究に適用されています。

化学: シモキサニルは、殺菌剤の安定性と分解に関する研究で使用されています。研究者は、さまざまな環境条件下での化学的相互作用と安定性を調べています。

生物学: シモキサニルは、真菌病原体に対する効果、特に胞子形成を阻害し、作物の真菌病を防除する能力について研究されています。

医学: 主に農業で使用されていますが、シモキサニルの作用機序と生物システムとの相互作用は、特に非標的生物に対する潜在的な影響を理解する上で、医学研究で関心を持たれています。

産業: シモキサニルは、農業において、作物を真菌病から保護するために広く使用されており、作物の収量と品質を向上させています .

作用機序

シモキサニルは、ジヒドロ葉酸レダクターゼ(DHFR)の阻害を介してRNA合成を阻害することで、その効果を発揮します。この酵素は、RNAの構成要素であるヌクレオチドの合成に不可欠です。DHFRを阻害することにより、シモキサニルはRNAの産生を効果的に停止させ、真菌細胞の死につながります。 このメカニズムは、分子ドッキングアッセイとインビトロ活性アッセイによって確認されているDHFRの活性部位へのシモキサニルの直接的な相互作用を伴います .

類似化合物との比較

シモキサニルは、メタラキシルやメフェノキサムなどの他の殺菌剤とよく比較されます。メタラキシルとメフェノキサムも真菌病を防除するために使用されていますが、シモキサニルは、胞子形成を阻害する能力と局所的な移行作用が独特です。さらに、シモキサニルは、メタラキシルと比較して抵抗性の発達を起こしにくいことから、総合的病害虫管理戦略において貴重なツールとなっています。類似の化合物には次のようなものがあります。

メタラキシル: オオムギ菌類の防除に使用されるフェニルアミド系殺菌剤です。

メフェノキサム: メタラキシルのより活性なエナンチオマーで、同様の目的で使用されています。

クロロタロニル: 保護的効果のある非移行性殺菌剤です

シモキサニルのユニークな特性と有効性により、農業における真菌病の管理に不可欠な成分となっています。

特性

IUPAC Name |

4-ethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-11-9-5-3-8(7-10)4-6-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHHJNMASOIRDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022251 | |

| Record name | p-Ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid with a sweet, floral, anise odour | |

| Record name | 4-Ethoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-Ethoxybenzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/767/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

249.00 to 250.00 °C. @ 760.00 mm Hg | |

| Record name | 4-Ethoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, poorly soluble in water, glycols, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 4-Ethoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-Ethoxybenzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/767/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.078-1.084 | |

| Record name | p-Ethoxybenzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/767/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10031-82-0 | |

| Record name | 4-Ethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10031-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Ethoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-ETHOXYBENZALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-ETHOXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GOW1H0F49A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Ethoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

13 - 14 °C | |

| Record name | 4-Ethoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

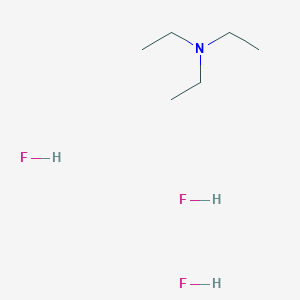

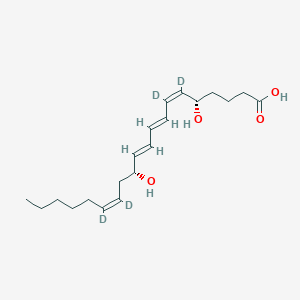

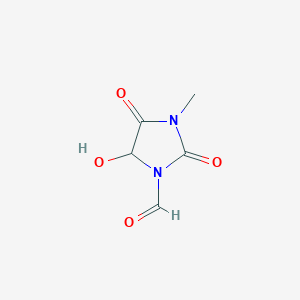

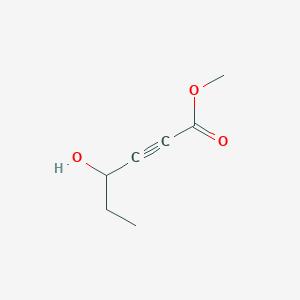

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic data for 4-Ethoxybenzaldehyde?

A1: 4-Ethoxybenzaldehyde has the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol. Key spectroscopic data includes:

- IR: 1681 cm-1 (C=O), 1595 cm-1 (aromatic C=C stretch), 2981 cm-1 (aromatic C-H stretch), 1155 cm-1 (aliphatic C-C stretch), 1036 cm-1 (aromatic C-O stretch), 2825 cm-1 (aliphatic C-H stretch). []

- 1H NMR: δ 9.71 (s, 1H, HC=N-), 7.06-7.91 (m, 8H, Ar-H), 4.10 (q, 2H, OCH2CH3), 1.32 (t, 3H, OCH2CH3). []

- 13C NMR: δ 158.48 (C=N, imino), 158.68 (aromatic C-O), 154.98 and 150.18 (C-N of aromatic pyridine moiety), 121.44 – 137.53 (aromatic carbons), 63.88 (aliphatic C-O), 15.22 (aliphatic C). []

Q2: What is the evidence for C-H···O hydrogen bonds in liquid 4-Ethoxybenzaldehyde?

A2: Raman, FTIR, and NMR (13C and 17O) spectroscopy studies provide evidence. Temperature and solvent-dependent changes in the νCO region of vibrational spectra, along with a low magnetic field shift for the carbonyl 17O NMR peak at higher dilutions, strongly suggest C−H···O hydrogen bonds. Further evidence comes from changes in νC-H vibrational modes, 1JCH concentration dependence in NMR spectra, and ab initio calculations. []

Q3: How does 4-Ethoxybenzaldehyde behave in different solvents, and how does this relate to its molecular interactions?

A3: Raman spectroscopy studies of 4-Ethoxybenzaldehyde in various binary mixtures with polar and nonpolar solvents show that the wavenumber position of the carbonyl stretching vibration doesn't increase linearly with solvent concentration. This non-linearity suggests that molecular interactions, particularly the breaking of self-association of 4-Ethoxybenzaldehyde molecules, play a significant role. []

Q4: Can you explain the significance of the two well-resolved components observed in the Raman spectra of 4-Ethoxybenzaldehyde's carbonyl stretching vibration?

A4: The two components are attributed to the presence of hydrogen-bonded and free carbonyl groups in 4-Ethoxybenzaldehyde. By studying the intensity ratio of these components in different solvents, researchers can gain insights into the dynamics of solute-solvent interactions, specifically those involving hydrogen bonding. []

Q5: How does the structure of 4-Ethoxybenzaldehyde influence its vibrational dynamics in the solid state?

A5: Inelastic neutron scattering (INS) spectroscopy combined with periodic DFT calculations reveal that the intramolecular potential energy barrier for methyl rotation about the O–CH3 bond in 4-Ethoxybenzaldehyde is similar to that observed for torsion about saturated C–CH3 bonds. Interestingly, the intermolecular contribution to this barrier may constitute up to one-third of its height. []

Q6: What applications does 4-Ethoxybenzaldehyde have in the pharmaceutical and cosmetic industries?

A6: 4-Ethoxybenzaldehyde is researched for its anti-inflammatory properties. One study demonstrated its efficacy in reducing facial erythema in a rosacea model, suggesting its potential as a topical anti-inflammatory agent. [, ] It's also investigated for its skin-brightening effects as part of a multi-modal formulation, showing promising results in reducing melanin production and UV-induced hyperpigmentation. []

Q7: Has 4-Ethoxybenzaldehyde shown any potential in combating antibiotic resistance?

A7: A study exploring Schiff base derivatives of 4-Ethoxybenzaldehyde demonstrated enhanced antimicrobial activity against ceftriaxone-resistant Escherichia coli isolated from urinary tract infections. The synthesized derivative showed significant bacterial growth inhibition, highlighting its potential for combating antibiotic resistance. []

Q8: Are there any known applications of 4-Ethoxybenzaldehyde in materials science?

A8: 4-Ethoxybenzaldehyde is used as a building block for synthesizing organic NLO (non-linear optical) materials. One such material, 4‐Ethoxybenzaldehyde‐N‐methyl 4‐Stilbazolium Tosylate (EBST), exhibits promising NLO properties and good transparency, making it suitable for applications like optical switching and THz technology. [, ]

Q9: What are some of the analytical methods used to characterize and quantify 4-Ethoxybenzaldehyde?

A9: Common analytical techniques used to characterize and quantify 4-Ethoxybenzaldehyde include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde](/img/structure/B43925.png)

![(4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B43926.png)